Technical Guide: Synthesis and Spectroscopic Characterization of 4,4'-Dithiodimorpholine
Technical Guide: Synthesis and Spectroscopic Characterization of 4,4'-Dithiodimorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and spectroscopic characterization of 4,4'-dithiodimorpholine (DTDM), a compound with significant applications in industrial chemistry, particularly as a vulcanizing agent, and with potential for further exploration in drug development. This document details a common synthetic protocol and presents its key spectroscopic data.
Introduction
4,4'-Dithiodimorpholine (CAS No. 103-34-4) is an organic compound featuring two morpholine (B109124) rings linked by a disulfide bond.[1][2] Its molecular structure is central to its function as a sulfur donor, which is critical in processes like the vulcanization of natural and synthetic rubbers to enhance elasticity, durability, and thermal stability.[2][3] DTDM is typically a white to pale yellow crystalline powder with a melting point in the range of 122-125°C.[2] It is insoluble in water but shows solubility in organic solvents such as benzene (B151609) and carbon tetrachloride.[3]
Synthesis of 4,4'-Dithiodimorpholine
A prevalent method for the synthesis of 4,4'-dithiodimorpholine involves the reaction of morpholine with sulfur monochloride (disulfur dichloride) in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 4,4'-dithiodimorpholine.
Caption: Workflow for the synthesis of 4,4'-dithiodimorpholine.
Experimental Protocol
The following protocol is based on a documented laboratory procedure for the synthesis of 4,4'-dithiodimorpholine.[4]
Materials:
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Morpholine (45.37 g)
-
Anhydrous Trisodium Phosphate (81.51 g)
-
Sulfur Monochloride (31.97 g)
-
120 Solvent Oil (500 g)
-
Water (200 g)
Procedure:
-
A 1-liter reactor is charged with 45.37 g of morpholine, 81.51 g of anhydrous trisodium phosphate, and 500 g of 120 solvent oil.[4]
-
The mixture is stirred and the temperature is controlled at 20°C.[4]
-
Sulfur monochloride (31.97 g) is added slowly to the stirred mixture over a period of approximately 2 hours.[4]
-
After the addition is complete, the reaction mixture is stirred for an additional 2.5 hours while maintaining the temperature at 20°C.[4]
-
Following the reaction period, 200 g of water is added for washing. The mixture is stirred for 15 minutes.[4]
-
The solid product is collected by suction filtration.[4]
-
The filter cake is dried to yield the final product, 4,4'-dithiodimorpholine, as white needle-like crystals.[4]
Results:
-
Yield: 53.57 g (95.85%)[4]
-
Melting Point: 123-127°C (as measured by DSC)[4]
-
Purity: 99.61% (as measured by HPLC)[4]
Spectroscopic Characterization
The structural confirmation of 4,4'-dithiodimorpholine is achieved through various spectroscopic techniques. Due to the symmetry of the molecule, the NMR spectra are relatively simple.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4,4'-dithiodimorpholine in deuterated chloroform (B151607) (CDCl₃) shows two distinct multiplets, corresponding to the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms of the morpholine rings.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.74 | Multiplet | 8H, Methylene protons adjacent to Oxygen (O-CH₂) |
| ~2.83 | Multiplet | 8H, Methylene protons adjacent to Nitrogen (N-CH₂) |
Data sourced from ChemicalBook spectral data.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data from the conducted searches is unavailable, it is expected that the proton-decoupled ¹³C NMR spectrum would show two signals corresponding to the two chemically non-equivalent carbon environments in the morpholine ring (O-C H₂ and N-C H₂).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The key absorptions are related to the C-H, C-O, and C-N bonds of the morpholine rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H Stretching (CH₂) |
| 1450 - 1465 | Medium | C-H Bending (Scissoring) |
| 1280 - 1300 | Strong | C-N Stretching |
| 1115 | Strong | C-O-C Asymmetric Stretching |
Peak positions are estimated from the NIST Chemistry WebBook IR spectrum and general IR correlation tables.[5][6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment / Fragment |
| 236 | 26.5 | [M]⁺ (Molecular Ion) |
| 150 | 54.8 | [M - C₄H₈NO]⁺ |
| 118 | 55.6 | [C₄H₈NOS]⁺ |
| 116 | 45.3 | [C₄H₆NOS]⁺ |
| 86 | 100.0 | [C₄H₈NO]⁺ (Morpholine cation radical) - Base Peak |
| 56 | 87.0 | [C₃H₆N]⁺ |
Data sourced from ChemicalBook spectral data.
The fragmentation pattern is consistent with the structure of 4,4'-dithiodimorpholine, showing characteristic cleavages of the morpholine ring and the disulfide bond. The base peak at m/z 86 corresponds to the stable morpholine cation radical.
References
- 1. 4,4'-Dithiodimorpholine [webbook.nist.gov]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. 4,4'-Dithiodimorpholine(103-34-4) 13C NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 6. 4,4-DITHIODIMORPHOLINE - Ataman Kimya [atamanchemicals.com]
